N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide
Overview
Description
N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C10H13ClN2O2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to antiproliferative effects in cancer cells .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways . This could lead to the accumulation of DNA damage in cells, thereby inhibiting their proliferation.
Pharmacokinetics
Similar compounds have been shown to exhibit good membrane permeability and proteolytic stability , which could potentially impact the bioavailability of N’-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide.
Result of Action
If it acts as a wrn helicase inhibitor, it could potentially lead to the accumulation of dna damage in cells, thereby inhibiting their proliferation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-3-7-6(2)4-8(16-7)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKRHSMAXLHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NNC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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